![molecular formula C14H17BrN2O4 B7587064 (2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid
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Overview
Description
(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid, commonly known as Boc-Val-Leu-Gly-Val-OMe, is a peptide derivative used in scientific research. It is a non-natural amino acid that has been synthesized to study the mechanism of action and physiological effects of peptides.
Mechanism of Action
The mechanism of action of Boc-Val-Leu-Gly-Val-OMe is not fully understood. However, it is believed that it acts as an agonist for certain receptors in the brain and other tissues. It may also have other mechanisms of action, such as affecting ion channels or enzymes.
Biochemical and Physiological Effects:
Boc-Val-Leu-Gly-Val-OMe has been shown to have various biochemical and physiological effects. It has been shown to affect neurotransmitter release, increase the release of certain hormones, and affect behavior and physiology. It has also been shown to have analgesic effects, similar to opioid peptides.
Advantages and Limitations for Lab Experiments
One advantage of using Boc-Val-Leu-Gly-Val-OMe in lab experiments is that it is a non-natural amino acid, which can help researchers study the effects of peptides more specifically. Another advantage is that it is relatively easy to synthesize. However, one limitation is that it may not be as effective as natural peptides, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving Boc-Val-Leu-Gly-Val-OMe. One direction is to study its effects on different types of receptors and ion channels. Another direction is to study its effects on different physiological systems, such as the immune system or the cardiovascular system. Additionally, researchers could investigate the potential therapeutic uses of Boc-Val-Leu-Gly-Val-OMe, such as in pain management or psychiatric disorders.
Synthesis Methods
The synthesis of Boc-Val-Leu-Gly-Val-OMe involves several steps. The first step is the protection of the amino group of valine with a Boc (tert-butyloxycarbonyl) group. The second step is the coupling of the protected valine with leucine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The third step involves the deprotection of the Boc group using TFA (trifluoroacetic acid). The fourth step is the coupling of the deprotected valine-leucine dipeptide with glycine using a coupling agent. The final step is the deprotection of the methyl ester group using TFA.
Scientific Research Applications
Boc-Val-Leu-Gly-Val-OMe has been used in various scientific research studies. It has been used to study the mechanism of action of certain peptides, such as opioid peptides. It has also been used to study the physiological effects of peptides, such as the effects of neuropeptides on behavior and physiology.
properties
IUPAC Name |
(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4/c15-10-3-1-2-9(8-10)4-7-13(19)17-11(14(20)21)5-6-12(16)18/h1-3,8,11H,4-7H2,(H2,16,18)(H,17,19)(H,20,21)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMYGRXOFQJGX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid |
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